2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves multiple steps. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is synthesized. This intermediate is then subjected to S-alkylation using a halogenated acetal and cesium carbonate. The resulting product undergoes acetal deprotection to yield the desired compound
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Alprazolam: An anxiolytic drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific sulfanyl and hydrazide functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c29-21(25-24-16-18-10-4-1-5-11-18)17-30-23-27-26-22(19-12-6-2-7-13-19)28(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,29)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYFCHZPEYFXLC-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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